molecular formula C23H26N2O3 B2507746 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one CAS No. 782460-50-8

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Cat. No. B2507746
CAS RN: 782460-50-8
M. Wt: 378.472
InChI Key: FIYNLSFCNZNCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one” is a derivative of piperazine . Piperazine derivatives can exhibit a wide range of biological activity and are found in various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a Mannich reaction . The product’s structure is typically assigned by HRMS, IR, 1H, and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined through crystallography . These compounds often form complex sheets linked by hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, with docking simulations showing that enzyme-inhibitor complexes are stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined through a variety of experiments, including HRMS, IR, 1H, and 13C NMR .

Scientific Research Applications

Antifungal Activity

The compound has been found to have antifungal activities . It was assayed against fungal organisms via Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum .

Antiviral Activity

The compound was assayed for in vitro antiviral activity against human coronavirus strain OC-43, and its effect on virus replication has been found .

Acetylcholinesterase Inhibitor

The compound has been found to be an acetylcholinesterase inhibitor . This is significant because acetylcholine deficiency is important in the development of Alzheimer’s disease symptoms. Inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, is one of the important drug targets to increase acetylcholine levels .

Anti-HIV-1 Activity

The compound has been reported to have anti-HIV-1 activity . A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .

Antibacterial Activity

The compound has been found to have antibacterial activity . It was found that some new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .

Modulation of Pharmacokinetic Properties

The compound has been found to positively modulate the pharmacokinetic properties of a drug substance. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Mechanism of Action

The mechanism of action for similar compounds has been studied using docking simulations . These studies suggest that the most active compounds exhibit their effects through interactions with specific proteins .

Future Directions

The future directions for research into similar compounds could involve further exploration of their biological activity, as well as the development of new synthesis methods . Additionally, more detailed studies of their physical and chemical properties could be beneficial .

properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-21-18(14-23(26)28-22(21)13-17(16)2)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYNLSFCNZNCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

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